Cas no 2229367-58-0 (1-(4-Bromo-3-chlorophenyl)propan-2-ol)
1-(4-Bromo-3-chlorophenyl)propan-2-ol Chemical and Physical Properties
Names and Identifiers
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- 1-(4-bromo-3-chlorophenyl)propan-2-ol
- 2229367-58-0
- EN300-1907603
- 1-(4-Bromo-3-chlorophenyl)propan-2-ol
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- Inchi: 1S/C9H10BrClO/c1-6(12)4-7-2-3-8(10)9(11)5-7/h2-3,5-6,12H,4H2,1H3
- InChI Key: CXXRFLPCMXLSMX-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1Cl)CC(C)O
Computed Properties
- Exact Mass: 247.96036g/mol
- Monoisotopic Mass: 247.96036g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 143
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 20.2Ų
1-(4-Bromo-3-chlorophenyl)propan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1907603-1g |
1-(4-bromo-3-chlorophenyl)propan-2-ol |
2229367-58-0 | 1g |
$557.0 | 2023-09-18 | ||
| Enamine | EN300-1907603-5g |
1-(4-bromo-3-chlorophenyl)propan-2-ol |
2229367-58-0 | 5g |
$1614.0 | 2023-09-18 | ||
| Enamine | EN300-1907603-10g |
1-(4-bromo-3-chlorophenyl)propan-2-ol |
2229367-58-0 | 10g |
$2393.0 | 2023-09-18 | ||
| Enamine | EN300-1907603-0.05g |
1-(4-bromo-3-chlorophenyl)propan-2-ol |
2229367-58-0 | 0.05g |
$468.0 | 2023-09-18 | ||
| Enamine | EN300-1907603-0.1g |
1-(4-bromo-3-chlorophenyl)propan-2-ol |
2229367-58-0 | 0.1g |
$490.0 | 2023-09-18 | ||
| Enamine | EN300-1907603-0.25g |
1-(4-bromo-3-chlorophenyl)propan-2-ol |
2229367-58-0 | 0.25g |
$513.0 | 2023-09-18 | ||
| Enamine | EN300-1907603-0.5g |
1-(4-bromo-3-chlorophenyl)propan-2-ol |
2229367-58-0 | 0.5g |
$535.0 | 2023-09-18 | ||
| Enamine | EN300-1907603-1.0g |
1-(4-bromo-3-chlorophenyl)propan-2-ol |
2229367-58-0 | 1g |
$986.0 | 2023-06-01 | ||
| Enamine | EN300-1907603-2.5g |
1-(4-bromo-3-chlorophenyl)propan-2-ol |
2229367-58-0 | 2.5g |
$1089.0 | 2023-09-18 | ||
| Enamine | EN300-1907603-5.0g |
1-(4-bromo-3-chlorophenyl)propan-2-ol |
2229367-58-0 | 5g |
$2858.0 | 2023-06-01 |
1-(4-Bromo-3-chlorophenyl)propan-2-ol Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
Additional information on 1-(4-Bromo-3-chlorophenyl)propan-2-ol
Comprehensive Overview of 1-(4-Bromo-3-chlorophenyl)propan-2-ol (CAS No. 2229367-58-0): Properties, Applications, and Industry Insights
In the realm of fine chemicals and pharmaceutical intermediates, 1-(4-Bromo-3-chlorophenyl)propan-2-ol (CAS No. 2229367-58-0) has garnered significant attention due to its versatile applications and unique structural properties. This compound, characterized by its bromo and chloro substituents on the phenyl ring, serves as a critical building block in organic synthesis. Researchers and manufacturers alike are increasingly exploring its potential in drug development, agrochemicals, and material science, aligning with the growing demand for halogenated aromatic compounds in modern chemistry.
The molecular structure of 1-(4-Bromo-3-chlorophenyl)propan-2-ol features a propan-2-ol chain attached to a 4-bromo-3-chlorophenyl group, which enhances its reactivity in nucleophilic substitution and coupling reactions. This makes it a valuable precursor for synthesizing more complex molecules, particularly in the development of biologically active compounds. Recent studies highlight its role in creating kinase inhibitors and antiviral agents, addressing current global health challenges such as emerging infectious diseases.
From an industrial perspective, the synthesis of CAS No. 2229367-58-0 involves multi-step processes, including halogenation and reduction reactions, to achieve high purity and yield. Manufacturers are optimizing these protocols to meet the stringent requirements of Good Manufacturing Practices (GMP), ensuring compliance with regulatory standards. The compound’s stability under various conditions also makes it suitable for long-term storage and transportation, a key consideration for supply chain efficiency.
Environmental and safety aspects of 1-(4-Bromo-3-chlorophenyl)propan-2-ol are frequently discussed in scientific forums. While the compound is not classified as hazardous under current guidelines, proper handling protocols are recommended to minimize exposure. Innovations in green chemistry are driving the development of eco-friendly synthesis routes, reducing waste and energy consumption—a topic highly relevant to today’s sustainability-focused industries.
Market trends indicate a rising demand for halogenated intermediates like CAS 2229367-58-0, fueled by advancements in personalized medicine and high-throughput screening. Analytical techniques such as HPLC and NMR spectroscopy are routinely employed to verify its purity, ensuring consistent performance in downstream applications. As research continues to uncover new uses for this compound, its commercial significance is expected to grow, particularly in niche sectors like fluorescent probes and polymeric materials.
In conclusion, 1-(4-Bromo-3-chlorophenyl)propan-2-ol (CAS No. 2229367-58-0) exemplifies the intersection of innovation and practicality in chemical synthesis. Its adaptability across multiple disciplines underscores its value in both academic and industrial settings. For researchers seeking reliable chemical building blocks or businesses exploring specialty chemicals, this compound offers a compelling combination of functionality and potential.
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